Inflexuside A: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon inflexus
Inflexuside A: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon inflexus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Inflexuside A, a bioactive abietane diterpenoid derived from the plant Isodon inflexus. This document details the experimental protocols and data interpretation central to the identification of this natural product, presenting the information in a manner conducive to research and development applications.
Introduction: The Emergence of Inflexuside A
Isodon inflexus, a perennial plant found in regions of China, Korea, and Japan, has been a source of various bioactive compounds.[1][2][3][4] Phytochemical investigations of this species have led to the discovery of several diterpenoids, including the abietane-type compound, Inflexuside A.[5][6] The initial identification of a new ent-abietane diterpenoid from the aerial parts of Isodon inflexus was reported by Lee et al. in 2008.[6] Subsequent studies further elaborated on the abietane diterpenoids from this plant, including Inflexuside A, and highlighted their potential as inhibitors of nitric oxide (NO) production, suggesting anti-inflammatory properties.[5]
Isolation and Purification of Abietane Diterpenoids from Isodon inflexus
The isolation of Inflexuside A and other abietane diterpenoids from Isodon inflexus is a multi-step process involving extraction followed by a series of chromatographic separations. While the specific yield of Inflexuside A is not detailed in the available literature, a generalizable workflow can be constructed from established protocols for isolating diterpenoids from Isodon species.[7][8][9]
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of diterpenoids from Isodon inflexus.
Caption: Isolation and Purification Workflow for Abietane Diterpenoids.
Summary of Chromatographic Steps
The purification of the crude extract relies on a succession of chromatographic techniques to separate compounds based on their polarity and size.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |
| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol Gradient | Initial fractionation of the crude extract |
| Column Chromatography | Sephadex LH-20 | Methanol | Size exclusion chromatography to separate pigments and other macromolecules |
| Preparative High-Performance Liquid Chromatography (HPLC) | C18 | Methanol-Water Gradient | Final purification to yield individual compounds |
Structure Elucidation of Inflexuside A
The determination of the chemical structure of Inflexuside A was accomplished through a combination of spectroscopic techniques.[5] These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Spectroscopic Methods
The following analytical techniques were instrumental in characterizing Inflexuside A:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the carbon skeleton and the placement of protons and functional groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the compound.
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Circular Dichroism (CD): CD spectroscopy was utilized to determine the absolute stereochemistry of the molecule.
Spectroscopic Data
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | 190 - 220 |
| ¹³C | Olefinic (C=C) | 100 - 150 |
| ¹³C | Oxygen-bearing Carbon (C-O) | 50 - 90 |
| ¹³C | Aliphatic (CH, CH₂, CH₃) | 10 - 60 |
| ¹H | Olefinic (C=C-H) | 5.0 - 7.0 |
| ¹H | Oxygen-bearing Carbon (CH-O) | 3.0 - 4.5 |
| ¹H | Aliphatic (CH, CH₂) | 1.0 - 2.5 |
| ¹H | Methyl (CH₃) | 0.7 - 1.5 |
Detailed Experimental Protocols
The following sections provide a more detailed description of the experimental procedures for the isolation and characterization of Inflexuside A, based on generalized methods for diterpenoid isolation from Isodon species.[7][8][9]
Plant Material and Extraction
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Collection and Preparation: The aerial parts of Isodon inflexus are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is extracted with 70% aqueous acetone at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected and concentrated.
Chromatographic Separation
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Initial Fractionation: The ethyl acetate extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity with methanol, is used to separate the extract into several fractions.
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Further Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
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Final Isolation: The final purification of Inflexuside A is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol-water gradient.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent such as CDCl₃ or CD₃OD. 2D NMR experiments (COSY, HMQC, HMBC) are performed to establish the connectivity of the molecule.
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Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar instrument to determine the elemental composition.
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Circular Dichroism: CD spectra are recorded to determine the stereochemistry of the chiral centers.
Logical Relationships in Structure Elucidation
The process of structure elucidation involves a logical flow of information from various analytical techniques to arrive at the final chemical structure.
References
- 1. temperate.theferns.info [temperate.theferns.info]
- 2. Isodon inflexus in Flora of China @ efloras.org [efloras.org]
- 3. Isodon inflexus (Thunb.) Kudô | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Northeastern Asian Flora - Isodon inflexus [symbiota.snu.ac.kr]
- 5. Abietane diterpenoids from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isodons A-H, seco-abietane and abietane-type diterpenoids from Isodon lophanthoides: isolation, structural elucidation, and anti-cholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
